molecular formula C16H17N3O5 B2905679 N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034361-01-6

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2905679
CAS No.: 2034361-01-6
M. Wt: 331.328
InChI Key: SGSDHKBQKRBWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a sophisticated small molecule recognized for its function as a covalent inhibitor, primarily targeting enzymes through a mechanism involving the 2,4-dioxooxazolidine moiety. This group can act as an electrophilic trap, enabling the compound to form irreversible or reversible covalent bonds with nucleophilic residues, such as cysteine, in the active site of target proteins. This mechanism is particularly valuable in the development of chemical probes and targeted protein degradation strategies , where it can be utilized to design proteolysis-targeting chimeras (PROTACs) that selectively label and induce the degradation of disease-relevant proteins. The compound's structure, featuring a pyrrolidine linker and a benzamide group, contributes to its overall pharmacokinetic properties and binding affinity. Its primary research value lies in chemical biology and drug discovery efforts focused on undruggable targets, allowing for the exploration of novel therapeutic pathways and the validation of new targets in areas such as oncology and inflammatory diseases. Researchers employ this compound to investigate irreversible enzyme kinetics, map functional sites on proteins, and develop novel covalent therapeutics.

Properties

IUPAC Name

N-[2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSDHKBQKRBWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzamide moiety linked to a pyrrolidine and oxazolidinone unit. Its molecular formula is C15H18N4O4C_{15}H_{18}N_{4}O_{4}, with a molecular weight of approximately 318.33 g/mol. The presence of the oxazolidinone ring suggests potential antibacterial properties, as similar compounds have shown efficacy against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazolidinone derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains, surpassing the efficacy of traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 8E. cloacae0.0040.008
Compound 11S. aureus0.0080.015
Compound 12E. coli0.0110.020

The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of bacterial protein synthesis, a hallmark of oxazolidinone antibiotics. This class of drugs binds to the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein translation .

Case Studies and Research Findings

A notable study investigated the biological activity of various oxazolidinone derivatives, including those with structural similarities to this compound. The findings indicated that these compounds exhibited not only antibacterial but also antifungal properties, making them versatile candidates for further development in antimicrobial therapy .

In Vivo Studies

In vivo studies have demonstrated the efficacy of related compounds in animal models infected with resistant bacterial strains. These studies often utilize murine models to assess the therapeutic potential and safety profiles of new antimicrobial agents derived from oxazolidinone scaffolds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide (CAS: 2034291-98-8)
  • Key Differences : Replaces benzamide with a sulfonamide group and extends the alkyl chain to propane.
  • Implications : Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target engagement but reduce blood-brain barrier permeability compared to benzamides .
Thiazolidinone Derivatives (e.g., Compound 7 and 10 from )
  • Structure: Substitutes oxazolidinone with a thiazolidinone ring.
  • Activity: Compound 7 showed potent antimicrobial activity (pMICam = 1.86 µM/mL), while Compound 10 demonstrated anticancer activity (IC₅₀ = 18.59 µM).
PF-04136309 (CCR2 Antagonist)
  • Structure: Contains a trifluoromethylbenzamide and a pyrimidine-pyridylcyclohexylamino group on pyrrolidine.
  • Activity: Acts as a CCR2 antagonist (IC₅₀ < 100 nM) with immunomodulatory applications. The 2,4-dioxooxazolidin-3-yl group in the target compound may confer distinct receptor selectivity .

Pharmacological and Physicochemical Properties

Parameter Target Compound N-(3-(3-(2,4-Dioxo...) Sulfonamide Thiazolidinone Derivative 10 PF-04136309
Molecular Weight ~400–420 g/mol (estimated) 399.4 g/mol 447.5 g/mol 569.2 g/mol
Key Functional Groups Benzamide, oxazolidinone Sulfonamide, oxazolidinone Thiazolidinone, hydroxybenzylidene Trifluoromethylbenzamide, pyrimidine
Biological Activity Not reported (predicted antimicrobial/anticancer) Not reported Anticancer (IC₅₀ = 18.59 µM) CCR2 antagonism
QSAR Drivers Kier's α, HOMO (predicted) N/A Kier's α, HOMO Lipophilic efficiency

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Topological Parameters: Kier’s α shape indices (e.g., κα₃) correlate with antimicrobial activity in thiazolidinones, suggesting steric bulk near the heterocycle enhances target binding .
  • Electronic Parameters : Higher HOMO energy (indicating electron-rich systems) improves antimicrobial activity, while lower HOMO (electron-deficient systems) may favor anticancer effects .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization techniques for N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide?

  • Synthetic Steps :

Formation of the pyrrolidine-oxazolidinone core : React pyrrolidine derivatives with 2,4-dioxooxazolidine under basic conditions to form the bicyclic structure.

Amide coupling : Link the core to a benzamide group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with 2-oxoethylamine intermediates .

  • Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and oxazolidinone moieties (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. Which functional groups in the compound’s structure influence its reactivity?

  • Critical Functional Groups :

Oxazolidinone ring : Susceptible to nucleophilic attack at the carbonyl groups (C2 and C4 positions).

Pyrrolidine N-H group : Participates in hydrogen bonding with biological targets.

Benzamide moiety : Stabilizes π-π stacking interactions in protein binding pockets.

  • Reactivity Implications :

  • The oxazolidinone ring may undergo ring-opening reactions under acidic/basic conditions, while the benzamide group can be modified via electrophilic substitution .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Primary Methods :

TechniqueApplicationExample Data
¹H/¹³C NMR Structural confirmationChemical shifts: δ 4.3–4.5 ppm (oxazolidinone CH₂), δ 7.8–8.1 ppm (benzamide aromatic protons)
HPLC Purity assessmentRetention time: 12.3 min (C18 column, acetonitrile/water gradient)
FT-IR Functional group analysisPeaks at 1720 cm⁻¹ (C=O stretch, oxazolidinone) and 1650 cm⁻¹ (amide I band)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
  • Catalysis : Employ triethylamine or DMAP to accelerate amide bond formation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
    • Example Conditions :
StepSolventCatalystTemp. (°C)Yield (%)
Core FormationDCMTEA2565
Amide CouplingDMFEDC/HOBt0→RT78

Q. What methodologies are recommended for assessing the compound’s biological activity and target engagement?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ calculations.
  • Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cell lysates.
    • Target Validation :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant proteins.
  • Cryo-EM/X-ray Crystallography : Resolve binding modes in target complexes .

Q. How should researchers address contradictions in biological activity data across studies?

  • Troubleshooting Steps :

Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).

Batch Variability : Compare purity and stability of compound batches via HPLC and stability studies (e.g., pH/temperature stress tests).

Cell Line Specificity : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .

Q. What chemical modifications can enhance structure-activity relationships (SAR) for this compound?

  • SAR Strategies :

  • Oxazolidinone Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring against hydrolysis.
  • Pyrrolidine Substitutions : Replace the N-H group with methyl to probe hydrogen bonding requirements.
  • Benzamide Derivatives : Test halogenated analogs (e.g., 4-Cl or 4-F) to optimize lipophilicity (logP) .
    • Example Results :
ModificationBiological Activity (IC₅₀)logP
Parent Compound1.2 µM2.8
4-F-Benzamide0.7 µM3.1
N-Me PyrrolidineInactive2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.